molecular formula C14H10BrNO4 B5590150 4-bromophenyl 3-methyl-4-nitrobenzoate

4-bromophenyl 3-methyl-4-nitrobenzoate

Cat. No.: B5590150
M. Wt: 336.14 g/mol
InChI Key: YHUQKDXAVCASJJ-UHFFFAOYSA-N
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Description

4-bromophenyl 3-methyl-4-nitrobenzoate is a useful research compound. Its molecular formula is C14H10BrNO4 and its molecular weight is 336.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.97932 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophilic Substitution Reactions

Electrophilic substitution reactions of benzo[b]thiophen derivatives, including bromination and nitration, have been investigated to understand their chemical behavior and synthesis pathways. For instance, studies on benzo[b]thiophen derivatives have demonstrated the production of substituted products through formylation, bromination, and nitration, highlighting the versatility of these compounds in chemical synthesis (Clarke, Scrowston, & Sutton, 1973).

Aromatic Nucleophilic Substitution with Rearrangement

Research has also delved into the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines, revealing novel aromatic nucleophilic substitution with rearrangement. This study provides insights into the synthesis of N-substituted amines and their structural determination through spectroscopic techniques, indicating potential applications in the development of novel organic compounds (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Halogenation Reagents in Organic Synthesis

The use of aryl halides as halogenation reagents for the bromination and iodination of arene-tethered diols has been explored, demonstrating the utility of compounds like methyl 2-bromobenzoate in organic synthesis. Such studies underscore the role of these compounds in facilitating complex chemical reactions, contributing to the advancement of organic synthesis techniques (Yin, Chen, Luo, Li, Kong, & Wang, 2022).

Chemical Functionalization and Surface Modification

There has been significant interest in the chemical functionalization of surfaces using diazonium salts, including derivatives of 4-bromophenyl compounds. Such research has implications for material science, particularly in modifying electrode surfaces for various applications. The functionalization process has been examined in different solvents, providing a foundation for further exploration of surface modification techniques (Actis, Caulliez, Shul, Opallo, Mermoux, Marcus, Boukherroub, & Szunerits, 2008).

Safety and Hazards

“4-bromophenyl 3-methyl-4-nitrobenzoate” should be handled with care. It is recommended to avoid breathing dust, contact with skin and eyes, and ingestion . In case of contact with skin or eyes, rinse immediately with plenty of water . If swallowed, seek immediate medical assistance .

Properties

IUPAC Name

(4-bromophenyl) 3-methyl-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO4/c1-9-8-10(2-7-13(9)16(18)19)14(17)20-12-5-3-11(15)4-6-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUQKDXAVCASJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.